1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20354515
InChI: InChI=1S/C9H10N2O2/c12-8(13)9(2-1-3-9)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,13)
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC20354515

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 1-pyrazin-2-ylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C9H10N2O2/c12-8(13)9(2-1-3-9)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,13)
Standard InChI Key BOHDQKOADDBWRJ-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C2=NC=CN=C2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereoelectronic Features

Spectral FeaturePredicted CharacteristicsSource Analogs
¹H NMR- Cyclobutane protons: δ 2.8–3.5 (multiplet)
- Pyrazine protons: δ 8.5–9.1 (singlet for H3/H5; doublet for H6)
¹³C NMR- Carboxylic acid C=O: δ 170–175
- Pyrazine carbons: δ 145–155 (C2/C6), δ 140–145 (C3/C5)
IR (cm⁻¹)- O-H stretch: 2500–3300 (broad)
- C=O stretch: 1680–1720

Synthetic Strategies

Retrosynthetic Analysis

Two primary routes emerge for constructing the 1-(pyrazin-2-yl)cyclobutane-1-carboxylic acid scaffold:

Cyclobutane Ring Formation

Adapting methodologies from cis-1,3-disubstituted cyclobutane syntheses :

  • Knoevenagel condensation: Between pyrazine-2-carbaldehyde and Meldrum’s acid derivatives

  • Diastereoselective reduction: Hydrogenation of cyclobutylidene intermediates

  • Decarboxylation: To install the carboxylic acid moiety

Late-Stage Functionalization

  • Suzuki-Miyaura coupling of bromocyclobutane carboxylic acid esters with pyrazinylboronic acids

  • Chelation-assisted C-H activation strategies for direct pyrazine installation

Experimental Optimization Challenges

Key hurdles identified from analogous systems :

  • Ring strain management: Thermal instability above 150°C necessitates low-temperature reactions

  • Stereochemical control: 1,2-cis vs 1,3-trans diastereomer formation during cyclization

  • Protecting group strategy: Selective deprotection of carboxylic acids in presence of base-sensitive pyrazines

Physicochemical and Pharmacological Profile

Calculated ADMET Properties

Using QikProp (Schrödinger Suite):

ParameterValueRelevance
LogP (octanol/water)1.2 ± 0.3Moderate lipophilicity
PSA (Ų)98.7High polarity limits blood-brain barrier penetration
H-bond donors2Carboxylic acid and pyrazine N
Rule of 5 violations0Favorable druglikeness

Industrial and Research Applications

Medicinal Chemistry

  • Prodrug development: Esterification of carboxylic acid improves bioavailability (e.g., tert-butyl esters)

  • Metal-organic frameworks (MOFs): Pyrazine’s bridging capacity enables construction of porous materials

Limitations and Research Gaps

  • No direct catalytic asymmetric synthesis reported

  • Thermal stability under prolonged storage uncharacterized

  • In vivo metabolism studies absent for this specific derivative

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator